2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol
Description
Chemical Structure and Properties 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol (C₉H₈Cl₂FO) is a substituted ethanol derivative featuring a dichlorinated secondary carbon and a para-fluoro, meta-methyl-substituted aromatic ring. The molecular weight is approximately 227.02 g/mol, with a monoisotopic mass of 226.00 g/mol. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds suggest possible routes involving halogenation of ethanone precursors followed by reduction (e.g., NaBH₄ or catalytic hydrogenation) .
Properties
Molecular Formula |
C9H9Cl2FO |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-4-6(2-3-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
RRBHMJJRHMGMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloroethanol Derivatives with Varied Aromatic Substituents
2,2-Dichloro-1-(2-chlorophenyl)ethanol ()
- Molecular Formula : C₈H₇Cl₃O
- Molecular Weight : 225.49 g/mol
- Substituents : Ortho-chloro on the phenyl ring.
- Higher lipophilicity (logP ~3.2 estimated) due to the additional chlorine atom.
2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol ()
- Molecular Formula : C₉H₇Cl₂F₃O
- Molecular Weight : 259.05 g/mol
- Substituents : Trifluoromethyl group at the ortho position.
- Key Differences: The electron-withdrawing trifluoromethyl group enhances acidity of the ethanol hydroxyl group (pKa ~10–11) compared to the target compound (pKa ~12–13 estimated). Increased metabolic stability due to the trifluoromethyl group, a common feature in pharmaceuticals .
Fluorinated Ethanol Analogs
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol ()
- Molecular Formula : C₉H₉ClF₂O
- Molecular Weight : 206.62 g/mol
- Substituents: Difluoro on the ethanol carbon and 4-chloro-3-methyl on the phenyl ring.
- The chloro-methyl substituent may alter aromatic ring electronics, affecting electrophilic substitution patterns .
Dichloroethanone Precursors
2,2-Dichloro-1-(4-methylphenyl)ethanone ()
- Molecular Formula : C₉H₇Cl₂O
- Molecular Weight : 205.04 g/mol
- Key Differences: Ketone functionality (vs. ethanol) makes it more reactive toward nucleophiles (e.g., Grignard reagents). Melting point: 98°C (ethanone) vs. lower melting points expected for ethanol derivatives due to hydrogen bonding .
Table 1: Key Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
